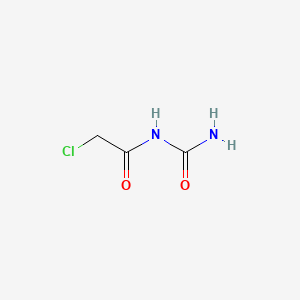

(2-chloro-acetyl)-urea

Description

The exact mass of the compound Chloroacetylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32857. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-carbamoyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXTUDLFNOIGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197339 | |

| Record name | Acetamide, N-(aminocarbonyl)-2-chloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-21-3 | |

| Record name | N-(Aminocarbonyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4791-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, chloroacetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004791213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(aminocarbonyl)-2-chloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroacetyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-chloro-acetyl)-urea

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (2-chloro-acetyl)-urea, a valuable bifunctional reagent in modern organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles governing the reaction, offering field-proven insights into experimental design, safety protocols, and process validation. The core of the synthesis is the nucleophilic acylation of urea with chloroacetyl chloride. We will explore the reaction mechanism in detail, present a robust and reproducible experimental workflow, and provide guidance on the characterization of the final product. This whitepaper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important synthetic transformation.

The Strategic Importance of this compound

This compound, also known as N-(chloroacetyl)urea, is a versatile synthetic intermediate whose value lies in its distinct functional handles.[1] The molecule incorporates both a urea moiety, capable of hydrogen bonding and acting as a scaffold, and a reactive chloroacetyl group. This N-chloroacetyl group contains a chlorine atom alpha to a carbonyl group, making the adjacent carbon highly susceptible to nucleophilic substitution.[2] This "reactive handle" allows for the covalent modification of various molecules, enabling its use as a key building block for linking the urea scaffold to other chemical entities, such as proteins or peptides.[2] Consequently, chloroacetyl derivatives are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and other specialty chemicals.[3]

Core Synthesis Principle: Nucleophilic Acylation of Urea

The synthesis of this compound is fundamentally an acylation reaction. Specifically, it involves the nucleophilic attack of urea on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2]

Mechanistic Breakdown

The reaction proceeds via a nucleophilic addition-elimination mechanism, which can be dissected into two primary stages:

-

Nucleophilic Addition: One of the nitrogen atoms of urea, acting as a nucleophile, attacks the carbonyl carbon of chloroacetyl chloride. The electron pair from the nitrogen forms a new N-C bond, while the pi electrons of the carbonyl C=O bond move to the oxygen atom, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion as a leaving group. This step also generates a protonated urea nitrogen.

A base is typically employed to neutralize the hydrochloric acid (HCl) that is formed as a byproduct from the expelled chloride and the proton from the nitrogen.[2] This is critical as it drives the reaction to completion by preventing the protonation of the starting urea, which would render it non-nucleophilic.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, emphasizing safety and leading to a high-purity product. The choice of solvent and base is critical for success. While various solvents can be used, including benzene or even molten chloroacetic acid, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed to prevent unwanted side reactions with the highly reactive acyl chloride.[2][4]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Key Properties | Supplier Example |

| Urea | CH₄N₂O | 60.06 | White solid, nucleophile | Sigma-Aldrich |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Corrosive, lachrymator, reacts violently with water.[5] | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Liquid base, HCl scavenger | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Aprotic solvent | Sigma-Aldrich |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

-

Ice-water bath

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Büchner funnel and filter paper

Safety Pre-Assessment

CRITICAL: This synthesis involves highly hazardous materials and must be performed inside a certified chemical fume hood.

-

Chloroacetyl Chloride: Is toxic if inhaled, swallowed, or in contact with skin.[5] It causes severe skin burns, eye damage, and is a potent lachrymator.[5] It reacts violently with water, liberating toxic gas.[5]

-

This compound: The final product is a skin and respiratory irritant and can cause serious eye damage.[6]

-

Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[7]

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. The entire apparatus must be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen) to exclude moisture, which would hydrolyze the chloroacetyl chloride.

-

Reagent Preparation: In the flask, dissolve urea (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). The use of a slight excess of triethylamine ensures complete neutralization of the HCl byproduct.[2][8]

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This cooling is crucial to control the exothermic nature of the acylation and minimize side reactions.

-

Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred urea solution over 30-45 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

Work-up and Purification

-

Quenching: Carefully quench the reaction by slowly adding a small amount of water to hydrolyze any remaining chloroacetyl chloride.

-

Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Recrystallization: The crude solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.[4]

Experimental Workflow and Validation

A successful synthesis is validated by confirming the identity and purity of the final product.

Caption: High-level experimental workflow for the synthesis of this compound.

Characterization Techniques

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: To confirm the presence and integration of protons on the molecule.

-

¹³C NMR: To identify the number of unique carbons, including the two distinct carbonyls.

-

FTIR: To identify key functional groups, such as N-H stretches and the characteristic C=O stretches of the urea and amide.

-

-

Mass Spectrometry: To confirm the molecular weight of the product (136.54 g/mol ).[1]

Conclusion

The synthesis of this compound via the acylation of urea is a robust and efficient method for producing this versatile chemical intermediate. A thorough understanding of the underlying nucleophilic addition-elimination mechanism, coupled with meticulous attention to experimental conditions—particularly moisture exclusion and temperature control—is paramount for achieving high yields and purity. The stringent safety protocols outlined in this guide are non-negotiable due to the hazardous nature of the reagents involved. By following this technically-grounded protocol, researchers can confidently and safely synthesize this compound for application in a wide range of synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. zenodo.org [zenodo.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemical-label.com [chemical-label.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. arkat-usa.org [arkat-usa.org]

chemical properties of (2-chloro-acetyl)-urea

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Chloro-acetyl)-urea

Foreword

This compound, also known as N-(chloroacetyl)urea, stands as a molecule of significant interest to researchers at the intersection of organic synthesis, chemical biology, and drug development. Its deceptively simple structure belies a rich and versatile chemical reactivity. This molecule is characterized by two key functional domains: a highly reactive electrophilic chloroacetyl group and a urea moiety renowned for its ability to form robust hydrogen bond networks. This duality makes it not only a valuable synthetic intermediate but also a powerful tool for probing biological systems and a promising scaffold for the design of novel therapeutics. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of this compound is the first step toward harnessing its potential in experimental design.

Core Identifiers

The compound is identified by several names and registry numbers, ensuring unambiguous reference in research and procurement.

| Identifier | Value | Source(s) |

| IUPAC Name | N-(chloroacetyl)urea | [1] |

| Alternate Names | This compound; N-carbamoyl-2-chloroacetamide | [2][3][4] |

| CAS Number | 4791-21-3 | [1][2][5][6] |

| Molecular Formula | C₃H₅ClN₂O₂ | [2][6][7] |

| Molecular Weight | 136.54 g/mol | [1][2][6] |

| InChI Key | UIXTUDLFNOIGRA-UHFFFAOYSA-N | [1] |

Physicochemical Properties

These properties govern the molecule's behavior in various solvent systems and its potential for interacting with biological membranes.

| Property | Value / Description | Significance & Causality | Source(s) |

| Physical Form | Solid. The related compound chloroacetamide appears as colorless crystals or a white fine powder. | The planar urea group and potential for intermolecular hydrogen bonding favor a stable crystal lattice. | [1] |

| Solubility | The related compound chloroacetamide is readily soluble in water (90 g/L at 25°C). | The polar urea and amide functionalities allow for hydrogen bonding with water, suggesting moderate aqueous solubility. | [8] |

| Predicted XLogP | -0.1 | This low value indicates a hydrophilic character, consistent with its polar functional groups. This suggests it is more likely to be distributed in aqueous cellular compartments than lipid membranes. | [9] |

| Purity (Commercial) | Typically >95% | High purity is essential for quantitative studies and to avoid side reactions from synthetic impurities. | [1][6] |

The Duality of Reactivity: An In-depth Analysis

The chemical behavior of this compound is dominated by the electrophilic nature of its α-carbon and the stability of the urea scaffold.

The Electrophilic Warhead: Nucleophilic Substitution

The primary driver of this molecule's utility as a research probe is the chloroacetyl moiety. The chlorine atom, positioned alpha to a carbonyl group, creates a potent electrophilic center. The electron-withdrawing effect of the adjacent carbonyl carbon polarizes the C-Cl bond, making the α-carbon highly susceptible to attack by nucleophiles.

This reactivity makes this compound an effective alkylating agent .[10] It readily reacts with soft nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins. This irreversible covalent modification is a cornerstone of its application in chemical biology for identifying and inhibiting enzymes.

Hydrolytic Stability: A Tale of Two Bonds

The molecule's stability in aqueous environments is a critical parameter for its use in biological assays. Hydrolysis can occur at two distinct sites: the chloroacetyl group and the urea moiety.

-

Chloroacetyl Group Hydrolysis: Like other chloroacetamides, this group is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions, the mechanism is typically a direct Sₙ2 substitution of the chloride ion by a hydroxide ion.[11] Acid-catalyzed hydrolysis is also possible, generally proceeding via nucleophilic acyl substitution.[12] This reaction converts the reactive chloroacetyl group into a less reactive hydroxyacetyl group, effectively "disarming" the molecule.

-

Urea Group Hydrolysis: The urea moiety is generally stable. However, its hydrolysis to ammonia and carbon dioxide can be catalyzed by the enzyme urease, a factor to consider in specific biological systems.[13][14] Degradation can also be induced by reactive chlorine species, though this is more relevant to environmental or electrochemical contexts than typical laboratory settings.[15]

Experimental Protocol: Assessing Hydrolytic Stability

This protocol provides a framework for quantifying the rate of hydrolysis under physiological conditions.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Reaction Buffer: Use a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.4.

-

Initiation of Reaction: Dilute the stock solution into the pre-warmed (37°C) reaction buffer to a final concentration of 100 µM.

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates proteins and halts further degradation.

-

Analysis: Analyze the quenched samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the parent compound (m/z 137.01 for [M+H]⁺) over time.

-

Data Interpretation: Plot the concentration of this compound versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the compound under these conditions.

Synthesis and Spectroscopic Characterization

The accessibility of this compound through straightforward synthesis makes it an attractive tool for a wide range of laboratories.

Synthetic Pathway

The most direct route involves the acylation of urea with chloroacetyl chloride.[16][17] This is a classic nucleophilic acyl substitution where the nitrogen of urea attacks the electrophilic carbonyl carbon of the acyl chloride.

References

- 1. This compound | 4791-21-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. m.molbase.com [m.molbase.com]

- 4. 4791-21-3|N-Carbamoyl-2-chloroacetamide|BLD Pharm [bldpharm.com]

- 5. chemical-label.com [chemical-label.com]

- 6. keyorganics.net [keyorganics.net]

- 7. scbt.com [scbt.com]

- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 9. PubChemLite - (2-chloroacetyl)urea (C3H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 10. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 14. edu.rsc.org [edu.rsc.org]

- 15. Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of (2-chloro-acetyl)-urea in Covalent Inhibition

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins. Within the arsenal of electrophilic "warheads" used to achieve covalent modification, the chloroacetamide group stands out for its well-balanced reactivity and synthetic tractability. This technical guide provides an in-depth exploration of the (2-chloro-acetyl)-urea scaffold as a covalent inhibitor. We will dissect its mechanism of action, from the initial non-covalent recognition event, driven by the versatile urea moiety, to the subsequent irreversible SN2 reaction with nucleophilic amino acid residues. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing self-validating protocols for the characterization of this important class of inhibitors.

The Strategic Advantage of Covalent Inhibition

The paradigm of drug design has historically favored reversible, non-covalent inhibitors. However, the pursuit of enhanced therapeutic efficacy and the need to overcome drug resistance have catalyzed a renaissance in the development of targeted covalent inhibitors (TCIs).[1] Unlike their non-covalent counterparts, which rely on a continuous equilibrium of binding and dissociation, covalent inhibitors form a stable, lasting bond with their protein target.[2] This irreversible or very slowly reversible interaction translates into several key advantages:

-

Potent and Sustained Pharmacological Activity: The durable nature of the covalent bond can lead to a prolonged duration of action, often independent of the drug's pharmacokinetic profile.[1]

-

High Target Occupancy: Covalent binding can achieve and maintain high levels of target engagement, even at lower systemic drug concentrations.

-

Overcoming Drug Resistance: In targets like kinases, covalent inhibitors can overcome resistance mutations that weaken the binding affinity of non-covalent drugs.[1]

The design of a TCI involves two critical components: a recognition element that directs the molecule to the desired protein binding pocket and a reactive electrophilic group, or "warhead," that forms the covalent bond.[3] The chloroacetamide moiety is a privileged and widely used warhead in this context.[1][4]

The this compound Scaffold: A Mechanistic Deep Dive

The inhibitory action of this compound is not a simple, single-step event. It is a sophisticated two-step process that leverages both non-covalent and covalent interactions to achieve potent and specific target inactivation.[2]

Step 1: Reversible Recognition and Complex Formation (Ki)

Before any covalent chemistry occurs, the inhibitor must first find and bind to its target protein. This initial, reversible binding event is governed by an equilibrium process, analogous to that of a standard non-covalent inhibitor, and is characterized by the inhibition constant (Ki).

The urea moiety (-NH-C(=O)-NH-) plays a pivotal role in this initial recognition phase. Its unique structure, featuring two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), makes it a versatile scaffold for establishing precise interactions within a protein's binding pocket.[5][6] These hydrogen bonds, along with other non-covalent forces such as hydrophobic interactions, guide the inhibitor into an optimal orientation, positioning the chloroacetyl warhead in close proximity to a reactive nucleophilic residue on the protein.[2] The strength of these initial interactions is a critical determinant of the inhibitor's overall selectivity.

Step 2: Irreversible Covalent Adduct Formation (kinact)

Once the non-covalent enzyme-inhibitor complex (E·I) is formed, the second, rate-determining step occurs: the formation of the covalent bond. This step is characterized by the rate constant of inactivation (kinact).

The chloroacetamide warhead is a mild electrophile. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7] The most common nucleophilic target for chloroacetamides is the thiol group of a cysteine residue.[4][8][9]

The SN2 Reaction Mechanism:

-

Nucleophilic Attack: The thiol group of a cysteine residue, which is more nucleophilic in its deprotonated thiolate form (-S⁻), attacks the electrophilic carbon atom of the chloroacetyl group (the carbon atom bonded to the chlorine).

-

Transition State: A transient, high-energy transition state is formed where the thiolate is partially bonded to the carbon, and the carbon-chlorine bond is partially broken.

-

Bond Formation & Leaving Group Departure: The reaction proceeds with the formation of a stable thioether bond between the inhibitor and the cysteine residue. Simultaneously, the chlorine atom departs as a chloride ion (Cl⁻), a good leaving group.

This reaction results in a permanently modified, and typically inactivated, protein.

Caption: The two-step mechanism of covalent inhibition.

Caption: The SN2 reaction between a cysteine thiolate and the chloroacetyl warhead.

A Self-Validating System: Experimental Characterization

Confirming a covalent mechanism of action requires a multi-faceted experimental approach. Each step in the workflow provides evidence that, when combined, builds an irrefutable case for covalent modification.

Biochemical Assays: Probing for Irreversibility

Initial evidence for a covalent mechanism often comes from enzyme kinetic studies.

-

Time-Dependent Inhibition: Unlike reversible inhibitors which reach equilibrium quickly, the activity of a covalent inhibitor will decrease over time as more enzyme molecules become permanently modified. An assay measuring enzyme activity at various pre-incubation times between the enzyme and inhibitor is a primary indicator.

-

Irreversibility by Dilution: A "jump dilution" experiment provides strong evidence of irreversibility.[8] An enzyme is pre-incubated with a high concentration of the inhibitor to achieve significant modification. The mixture is then rapidly diluted to a concentration where the inhibitor would have little effect if it were reversible. If enzymatic activity does not recover, it indicates a stable, covalent bond has formed.

Mass Spectrometry: The Definitive Proof of Adduct Formation

Mass spectrometry (MS) is the gold standard for confirming that a covalent bond has formed and for identifying the site of modification.[10]

-

Intact Protein MS Analysis: This is the most direct method to confirm covalent binding.[10][11] The protein of interest is incubated with and without the inhibitor, and the samples are analyzed by MS. A successful covalent modification will result in an increase in the protein's mass corresponding to the molecular weight of the inhibitor.[10][12]

-

Peptide Mapping (LC-MS/MS): To identify the specific amino acid residue that was modified, the protein-inhibitor adduct is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragment containing the mass shift from the inhibitor can be sequenced, pinpointing the exact site of covalent attachment.[8][9][10]

Table 1: Representative Mass Spectrometry Data for Covalent Adduct Formation

| Sample Description | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Δm) | Interpretation |

| Protein (Unmodified) | 25000.0 | 25000.4 | - | Unmodified Protein |

| Protein + Inhibitor | 25136.0 | 25136.5 | +136.1 | Covalent Adduct Formed |

| Protein (Cys->Ser Mutant) + Inhibitor | 25000.0 | 25000.3 | -0.1 | No Adduct, Confirms Cys is the target |

Note: Expected mass shift for this compound (MW = 136.54) is +136.54 Da. The observed mass shift confirms a 1:1 stoichiometry.

Caption: Experimental workflow for characterizing a covalent inhibitor.

Experimental Protocols

Expertise in action: The following protocols are designed to be self-validating. The rationale behind critical steps is explained to ensure robust and reproducible data generation.

Protocol 1: Intact Protein Mass Spectrometry Analysis

Objective: To confirm the formation of a covalent adduct between a target protein and a this compound based inhibitor.

Methodology:

-

Sample Preparation:

-

Prepare two samples in parallel in microcentrifuge tubes:

-

Control: 10 µM of the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Test: 10 µM of the target protein incubated with 50 µM of the this compound inhibitor (a 5-fold molar excess is a good starting point).

-

-

Causality: Using a molar excess of the inhibitor drives the reaction towards completion, maximizing the observable signal for the covalent adduct.

-

-

Incubation:

-

Incubate both samples for 2 hours at room temperature. The optimal time and temperature may need to be determined empirically based on the inhibitor's reactivity.

-

-

Quenching and Denaturation:

-

Stop the reaction by adding an equal volume of a quenching solution, typically 0.2% formic acid in water.

-

Causality: The acidic solution immediately stops the reaction and denatures the protein. Denaturation is crucial for exposing the entire protein surface to the electrospray ionization source, leading to a better quality mass spectrum.

-

-

LC-MS Analysis:

-

Inject the samples onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

The LC step serves to desalt the sample prior to MS analysis. A rapid gradient using water and acetonitrile (both with 0.1% formic acid) is typically sufficient.

-

-

Data Analysis:

-

Acquire the mass spectra for both the control and test samples.

-

Deconvolute the raw data (which shows a distribution of multiply charged ions) to obtain the zero-charge mass of the protein.

-

Compare the deconvoluted mass of the protein in the test sample to the control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[11]

-

Protocol 2: Time-Dependent Inhibition Assay

Objective: To determine if the inhibitor exhibits time-dependent inactivation of its target enzyme, a hallmark of covalent modification.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme, the inhibitor, and the enzyme's substrate in an appropriate assay buffer.

-

-

Pre-incubation:

-

In a 96-well plate, create a series of pre-incubation mixtures containing the enzyme and the inhibitor at a fixed concentration.

-

Create a parallel series containing the enzyme and vehicle (e.g., DMSO) as a control.

-

Causality: This setup allows for the direct comparison of inhibited versus uninhibited enzyme activity at each time point.

-

-

Time-Course Measurement:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the enzymatic reaction by adding the substrate to a well from both the inhibitor and control series.

-

Causality: Staggering the substrate addition allows you to "snapshot" the amount of active enzyme remaining at each pre-incubation time point.

-

-

Activity Measurement:

-

Immediately measure the rate of the enzymatic reaction using a suitable detection method (e.g., absorbance, fluorescence) on a plate reader.

-

-

Data Analysis:

-

For each time point, calculate the percentage of remaining enzyme activity by comparing the reaction rate of the inhibitor-treated sample to the vehicle control.

-

Plot the percentage of remaining activity versus the pre-incubation time. A downward trend indicates time-dependent inhibition.

-

Conclusion

The this compound scaffold represents a potent and versatile tool in the development of targeted covalent inhibitors. Its mechanism of action, a carefully orchestrated two-step process involving initial non-covalent recognition and subsequent irreversible bond formation, allows for a fine-tuning of both potency and selectivity. Understanding this mechanism is paramount for medicinal chemists seeking to harness its power. The experimental workflows detailed in this guide, from biochemical assays to definitive mass spectrometric confirmation, provide a robust, self-validating framework for researchers to confidently characterize these inhibitors and accelerate the discovery of next-generation covalent therapeutics.

References

- 1. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Chloroacetyl-Urea Scaffold: A Versatile Electrophilic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, the strategic selection of molecular building blocks is paramount. Among these, the (2-chloro-acetyl)-urea moiety has emerged as a highly versatile and reactive scaffold, enabling the synthesis of a diverse array of bioactive molecules. Its inherent electrophilicity, conferred by the chloroacetyl group, coupled with the hydrogen bonding capabilities of the urea functional group, provides a powerful platform for the design and development of targeted covalent inhibitors and other medicinally relevant compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in medicinal chemistry, offering insights for researchers and drug development professionals.

The Chemistry of this compound: Synthesis and Reactivity

The synthetic utility of this compound lies in its straightforward preparation and predictable reactivity. It is typically synthesized through the acylation of urea with chloroacetyl chloride.[1] This reaction provides a bifunctional molecule with a reactive electrophilic center and a hydrogen-bonding donor/acceptor system.

Synthesis of this compound

The synthesis of this compound is a direct and efficient process.

Experimental Protocol: Synthesis of this compound

Materials:

-

Urea

-

Chloroacetyl chloride[2]

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve urea in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system.

dot graph "Synthesis_of_2_Chloroacetyl_urea" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} digraph "Synthesis of this compound" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: General synthesis of this compound.

Reactivity Profile: A Gateway to Diverse Heterocycles

The key to the versatility of this compound is the electrophilic nature of the carbon atom alpha to the carbonyl group. This makes it highly susceptible to nucleophilic substitution by a wide range of nucleophiles, particularly those containing sulfur and nitrogen atoms.[3][4] This reactivity has been extensively exploited for the synthesis of various heterocyclic scaffolds of medicinal importance.

dot graph "Reactivity_of_2_Chloroacetyl_urea" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Nucleophilic substitution on this compound.

Applications in the Synthesis of Bioactive Heterocycles

The reaction of this compound with various dinucleophiles provides a facile entry into a variety of five- and six-membered heterocyclic systems. These scaffolds are prevalent in numerous clinically used drugs and biologically active compounds.

Synthesis of 2-Aminothiazole Derivatives

One of the most well-documented applications of chloroacetylated compounds is in the Hantzsch thiazole synthesis. The reaction of this compound with thiourea is a classic example, leading to the formation of 2-amino-thiazole derivatives.[2][5][6] These derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: Synthesis of 2-(Ureido-acetamido)-thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Base (e.g., Sodium acetate)

Procedure:

-

Dissolve this compound and an equimolar amount of thiourea in ethanol in a round-bottom flask.

-

Add a catalytic amount of a weak base, such as sodium acetate.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

dot graph "Hantzsch_Thiazole_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: Synthesis of 2-aminothiazoles from this compound.

Synthesis of 2-Imino-4-thiazolidinones

The reaction of N-substituted chloroacetamides with thioureas can also lead to the formation of 2-imino-4-thiazolidinone derivatives.[7][8] This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer effects. The reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization.

Synthesis of Hydantoin Derivatives

Hydantoins are another important class of heterocyclic compounds with a wide range of therapeutic applications, including as anticonvulsants and antidiabetic agents.[9][10] While not a direct cyclization of this compound itself, the chloroacetyl group can be used to introduce a reactive handle onto a molecule, which can then be further elaborated to form a hydantoin ring. For instance, a chloroacetylated amino acid derivative can undergo reaction with a cyanate source, followed by cyclization to yield a hydantoin.

Mechanism of Action: Covalent Inhibition and Beyond

The presence of the reactive chloroacetyl group in derivatives of this compound strongly suggests a potential for covalent inhibition of biological targets.[11][12] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and irreversible inhibition. This can offer advantages in terms of potency and duration of action.

The electrophilic carbon of the chloroacetyl group can react with nucleophilic amino acid residues, such as cysteine, lysine, or histidine, within the active site of an enzyme or the binding pocket of a receptor. This covalent modification can disrupt the protein's function, leading to a therapeutic effect.

For example, N-phenyl-N'-(2-chloroethyl)ureas (CEUs), close analogs of chloroacetyl ureas, have been shown to act as antimitotic agents by alkylating β-tubulin.[13] This covalent modification disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Beyond covalent inhibition, the urea moiety itself is a privileged scaffold in medicinal chemistry.[2] It is an excellent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets. This property is crucial for the binding affinity and selectivity of many drugs.

dot digraph "Covalent_Inhibition_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Covalent inhibition by a this compound derivative.

Therapeutic Potential: A Landscape of Opportunities

Derivatives of this compound have been investigated for a wide range of therapeutic applications, primarily in the fields of oncology and infectious diseases.

Anticancer Agents

The ability of chloroacetyl-containing compounds to act as alkylating agents makes them attractive candidates for anticancer drug development.[13] As mentioned, derivatives targeting tubulin have shown promise as antimitotic agents. Furthermore, the diverse heterocyclic scaffolds that can be synthesized from this compound are known to interact with various other cancer-related targets, such as protein kinases and enzymes involved in DNA replication and repair.

Antimicrobial Agents

Thiazole and thiazolidinone derivatives, readily accessible from this compound, have a long history of investigation as antimicrobial agents.[14] They have been shown to be effective against a range of bacteria and fungi. The mechanism of action can vary, but may involve the inhibition of essential enzymes or disruption of the cell wall or membrane.

Future Perspectives and Conclusion

The this compound scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis, predictable reactivity, and ability to serve as a precursor to a wide range of medicinally important heterocyclic systems make it an attractive starting point for drug discovery programs. The potential for its derivatives to act as covalent inhibitors offers a promising strategy for developing potent and selective therapeutic agents.

Future research in this area will likely focus on the design and synthesis of novel derivatives with improved pharmacological profiles, including enhanced target selectivity and reduced off-target toxicity. The exploration of new reaction methodologies to further expand the diversity of accessible heterocyclic scaffolds will also be a key area of investigation. As our understanding of the molecular basis of disease continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

- 1. 1-(2-Chloro-acetyl)-3-propyl-urea | 4791-26-8 | Benchchem [benchchem.com]

- 2. ijcmas.com [ijcmas.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ikm.org.my [ikm.org.my]

- 10. jddtonline.info [jddtonline.info]

- 11. Thiourea - Wikipedia [en.wikipedia.org]

- 12. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Urea Derivatives for Anticancer Research

Foreword: The Enduring Versatility of the Urea Scaffold in Oncology

The urea moiety, a deceptively simple functional group, has proven to be a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer agents.[1] Its journey from the first approved urea-based drug, Suramin, over a century ago to the modern era of targeted kinase inhibitors demonstrates a remarkable and enduring utility.[1][2] The urea functional group's unique physicochemical properties, particularly its ability to act as a rigid hydrogen bond donor-acceptor unit, allow it to form critical, high-affinity interactions within the active sites of various oncogenic proteins.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, navigating the journey from conceptual design and synthesis to the biological evaluation of novel urea derivatives, grounded in field-proven insights and established protocols.

The Urea Moiety as a Cornerstone for Kinase Inhibition

A significant number of modern urea-based anticancer drugs function as multi-kinase inhibitors, simultaneously targeting several signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[4] This multi-targeted approach is a powerful strategy to overcome the notorious adaptability and resistance mechanisms of cancer cells.

Mechanism of Action: Disrupting Oncogenic Signaling

The primary mechanism of action for many diaryl urea derivatives, such as the landmark drug Sorafenib, involves the competitive inhibition of ATP binding to the catalytic domain of various protein kinases.[5][6] The urea linker is paramount to this interaction, typically forming a bidentate hydrogen bond with a conserved glutamate residue in the kinase hinge region and a backbone amide group of a conserved aspartate, effectively anchoring the inhibitor in the ATP-binding pocket.[3][7]

Key pathways disrupted by these agents include:

-

The Ras/Raf/MEK/ERK Pathway: This is a central signaling cascade that regulates cell proliferation and survival. Urea derivatives like Sorafenib are potent inhibitors of Raf kinases (C-Raf and B-Raf), thereby halting downstream signaling and inhibiting tumor cell division.[5][6]

-

Receptor Tyrosine Kinases (RTKs): Many urea derivatives inhibit RTKs involved in angiogenesis (the formation of new blood vessels that supply tumors). These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-β).[5][8] By blocking these receptors on endothelial cells, the inhibitors effectively cut off the tumor's blood supply.[9]

The diagram below illustrates the dual inhibitory action of a typical urea-based multi-kinase inhibitor.

Caption: Dual inhibitory mechanism of urea-based kinase inhibitors.

Rational Design and Lead Optimization

The discovery of novel urea derivatives rarely relies on serendipity. It is a structured process of rational design, often beginning with a known scaffold or a high-throughput screening (HTS) hit, followed by iterative cycles of chemical synthesis and biological evaluation.[2]

The Drug Discovery Workflow

The logical progression from an initial concept to a preclinical candidate follows a well-defined, cyclical workflow. This process is designed to systematically enhance potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Caption: Iterative workflow for anticancer drug discovery.

Structure-Activity Relationship (SAR) Insights

SAR studies are the intellectual core of lead optimization, providing causality for experimental choices. For a typical diaryl urea scaffold, the molecule can be deconstructed into three key regions:

-

"Hinge-Binding" Aromatic Ring: This part of the molecule interacts with the kinase hinge region. Modifications here can drastically alter potency and kinase selectivity.

-

Central Urea Linker: This is the critical pharmacophore. While typically conserved, replacing it with a less rigid linker like a succinic acid diamide often results in a dramatic loss of activity, highlighting the importance of the urea's structural rigidity.[2]

-

"Distal" Aromatic/Heterocyclic Ring: This region projects towards the solvent-exposed area of the ATP-binding pocket. Modifications here are crucial for fine-tuning physicochemical properties like solubility and for establishing additional interactions that enhance selectivity. For example, the N-methylpicolinamide group in Sorafenib significantly improves its properties.[10]

A study on carnosic acid derivatives found that incorporating aromatic urea moieties enhanced antiproliferative activity, with specific substitutions on the aromatic ring leading to IC50 values in the low micromolar range against colorectal cancer cell lines.[11][12] This underscores the power of targeted modifications to the distal ring.

Synthesis of Novel Diaryl Urea Derivatives

The synthetic versatility of the urea scaffold is a key advantage for medicinal chemists.[1] The most common and reliable method for synthesizing unsymmetrical diaryl ureas involves the reaction of an aromatic amine with an aromatic isocyanate.

General Synthetic Scheme

The isocyanate intermediate can be generated in situ from an amine using reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI), or it can be a stable, commercially available starting material. The subsequent reaction with a second, distinct amine yields the final diaryl urea product.

Caption: General synthetic pathway for diaryl urea derivatives.

Experimental Protocol: Synthesis of a Sorafenib Analogue

This protocol describes a representative synthesis of a diaryl urea via an isocyanate intermediate. The self-validating nature of this protocol lies in the purification and characterization steps, which confirm the identity and purity of the desired product.

Objective: To synthesize 1-(4-chlorophenyl)-3-(4-phenoxyphenyl)urea.

Materials:

-

4-Phenoxyaniline

-

4-Chlorophenyl isocyanate

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon supply

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask, add 4-phenoxyaniline (1.85 g, 10 mmol). Dissolve the amine in 30 mL of anhydrous dichloromethane.

-

Inert Atmosphere: Flush the flask with nitrogen or argon gas and maintain a positive pressure to exclude atmospheric moisture, which can react with the isocyanate.

-

Reagent Addition: While stirring the solution at room temperature (20-25°C), add a solution of 4-chlorophenyl isocyanate (1.54 g, 10 mmol) in 10 mL of anhydrous DCM dropwise over 10 minutes.

-

Causality Note: A slow, dropwise addition is employed to control the exothermic reaction and prevent the formation of side products. Anhydrous solvent is critical as water will hydrolyze the isocyanate to form an unstable carbamic acid, which decomposes to the corresponding amine, leading to the formation of a symmetric urea byproduct.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting amine.

-

Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid is often pure enough for many applications.

-

Purification (Self-Validation): For high purity, the crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel. The pure product should appear as a white solid.

-

Characterization (Self-Validation): Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected data will validate the successful synthesis of the target molecule.

Biological Evaluation of Novel Derivatives

Once a novel urea derivative is synthesized and purified, its anticancer potential must be rigorously evaluated. This typically begins with in vitro assays to determine cytotoxicity and moves to more complex cellular and mechanistic studies.

In Vitro Antiproliferative Assays

The first step is to assess the compound's ability to inhibit the growth of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[11]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel urea derivative against a panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast carcinoma).

Materials:

-

Human cancer cell lines of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Novel urea derivative stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel urea derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Causality Note: A serial dilution series is essential to generate a dose-response curve from which an accurate IC50 value can be calculated. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition (Self-Validation): Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in a clear, tabular format for easy comparison.

| Compound | Primary Target(s) | Approved Indications | Reference |

| Sorafenib | Raf, VEGFR, PDGFR, c-KIT, FLT3 | Renal Cell Carcinoma, Hepatocellular Carcinoma | [5][13] |

| Lenvatinib | VEGFR, FGFR, PDGFRα, RET, c-KIT | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma | [1][8][14] |

| Regorafenib | Raf, VEGFR, PDGFR, c-KIT, RET | Colorectal Cancer, GIST, Hepatocellular Carcinoma | [3] |

| Quizartinib | FLT3 | Acute Myeloid Leukemia | [2] |

Table 1: Examples of FDA-Approved Urea-Based Kinase Inhibitors and Their Targets.

| Compound | HCT116 IC50 (µM) | SW480 IC50 (µM) | A375 IC50 (µM) | Reference |

| Carnosic Acid | > 100 | > 100 | > 100 | [11] |

| Derivative 13 | 14.0 | 11.0 | 15.0 | [11] |

| Derivative 14 | 9.8 | 8.9 | 10.0 | [11][12] |

| Cisplatin | 15.0 | 20.0 | 12.0 | [11] |

Table 2: Example Antiproliferative Activity (IC50) of Novel Urea-Containing Carnosic Acid Derivatives.[11][12]

Future Perspectives and Conclusion

The field of urea-based anticancer agents continues to evolve. Current research focuses on several promising avenues:

-

Hybrid Molecules: Combining the urea scaffold with other pharmacophores to create hybrid molecules with dual or complementary mechanisms of action.[15]

-

Targeting Novel Kinases: Expanding the scope of urea derivatives to inhibit other kinase families implicated in cancer, such as LIM kinase (Limk) or p38 MAP kinase.[13][16]

-

Overcoming Resistance: Designing next-generation derivatives that are active against tumors that have developed resistance to first-line therapies like Sorafenib.[2]

The urea scaffold's synthetic tractability and its profound ability to engage with key oncogenic targets ensure its continued relevance in drug discovery. The systematic application of the principles and protocols outlined in this guide—from rational design and synthesis to rigorous biological validation—will empower researchers to develop the next generation of innovative and effective urea-based anticancer therapies.

References

- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. qingmupharm.com [qingmupharm.com]

- 10. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lenvatinib - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity of (2-chloro-acetyl)-urea with Amino Acid Residues

Abstract

(2-chloro-acetyl)-urea is a bifunctional reagent featuring a reactive chloroacetyl group and a urea moiety. This guide provides a comprehensive technical overview of its reactivity towards nucleophilic amino acid residues, a critical aspect for its application in protein modification, cross-linking studies, and drug development. We will delve into the mechanistic details of its reactions with key amino acid side chains, explore the factors governing this reactivity, and provide field-proven experimental protocols for its effective use. This document is intended for researchers, scientists, and professionals in the fields of chemical biology, proteomics, and drug discovery who seek a deeper understanding of this versatile chemical tool.

Introduction: The Unique Chemical Landscape of this compound

This compound belongs to the class of haloacetyl compounds, which are well-established reagents for the covalent modification of proteins. The core of its reactivity lies in the electrophilic nature of the carbon atom alpha to the carbonyl group, which is susceptible to nucleophilic attack by various amino acid side chains. What sets this compound apart is the presence of the urea functional group, which modulates the reactivity of the chloroacetyl moiety and introduces unique chemical properties.

The urea group, with its two nitrogen atoms adjacent to a carbonyl, can participate in resonance, delocalizing the lone pair of electrons from the nitrogen atoms into the carbonyl group. When the chloroacetyl group is attached to one of these nitrogens, this resonance can extend to the chloroacetyl carbonyl. This electronic effect is postulated to reduce the partial positive charge on the chloroacetyl carbonyl carbon, thereby decreasing the inductive electron withdrawal from the alpha-carbon. Consequently, the alpha-carbon in this compound is expected to be less electrophilic compared to that in a simple chloroacetamide. This moderation of reactivity can be advantageous, potentially leading to more selective modifications under controlled conditions.

Reactivity Profile with Amino Acid Residues

The primary mode of reaction for this compound with proteins is through an SN2 nucleophilic substitution mechanism, where a nucleophilic amino acid side chain attacks the electrophilic alpha-carbon of the chloroacetyl group, displacing the chloride ion. The reactivity is highly dependent on the nucleophilicity of the amino acid side chains and their accessibility within the protein structure.

Cysteine: The Primary Target

The thiol group of cysteine is the most potent nucleophile among the common amino acid side chains under physiological conditions, making it the primary target for this compound. The reaction results in the formation of a stable thioether bond.

-

Mechanism: The deprotonated thiolate anion (S-) of a cysteine residue acts as a powerful nucleophile, readily attacking the alpha-carbon of the chloroacetyl group.

-

Causality of Experimental Choice: The reaction is typically performed at a pH range of 7.0-8.5. At this pH, a significant portion of the cysteine thiol groups (pKa ~8.3) are in the more nucleophilic thiolate form, accelerating the reaction rate.[1]

Caption: Reaction of this compound with a cysteine residue.

Histidine: A pH-Dependent Reaction

The imidazole side chain of histidine can also be alkylated by this compound. This reaction is highly dependent on the pH and the accessibility of the histidine residue.

-

Mechanism: The reaction typically occurs on the Nτ or Nπ nitrogen of the imidazole ring, with the Nτ being the more common site of alkylation. The nucleophilicity of the imidazole ring is significant when it is unprotonated.

-

Causality of Experimental Choice: The pKa of the histidine side chain is approximately 6.0. Therefore, the reaction is more favorable at a pH above 6.0, where a larger fraction of histidine residues are in the neutral, more nucleophilic state.

Caption: Reaction of this compound with a histidine residue.

Lysine and the N-terminus: Less Favorable but Possible

The primary amine of the lysine side chain and the α-amine group of the protein's N-terminus are also potential nucleophiles for reaction with this compound. However, these reactions are generally less favorable than with cysteine.

-

Mechanism: The unprotonated amine group attacks the alpha-carbon of the chloroacetyl moiety.

-

Causality of Experimental Choice: The pKa of the lysine side chain is around 10.5, and the N-terminal α-amine group typically has a pKa between 8.0 and 9.0. Consequently, these reactions require a higher pH (typically > 8.5) to ensure a sufficient concentration of the more reactive unprotonated amine. At neutral pH, the majority of these groups are protonated and thus poor nucleophiles.

Caption: Reaction with lysine or the N-terminus.

Factors Influencing Reactivity

The successful application of this compound for protein modification hinges on a clear understanding of the factors that govern its reactivity and selectivity.

| Factor | Influence on Reactivity | Rationale |

| pH | Strongly influences the protonation state of nucleophilic side chains. | Higher pH deprotonates thiols, amines, and imidazoles, increasing their nucleophilicity and reaction rate. |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction. However, excessive heat can lead to protein denaturation. |

| Reagent Concentration | Higher concentrations of this compound increase the reaction rate. | Based on the principles of chemical kinetics. However, very high concentrations can lead to non-specific modifications. |

| Solvent | The choice of solvent can affect reagent stability and protein conformation. | Aqueous buffers are standard. Organic co-solvents may be needed for poorly soluble proteins but can affect protein structure. |

| Local Protein Environment | The accessibility of amino acid residues and the surrounding electrostatic environment play a crucial role. | Buried residues will not react. The presence of nearby basic residues can accelerate the reaction by promoting deprotonation of the nucleophile.[2] |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in checkpoints and analytical methods to ensure the success and specificity of the modification.

General Workflow for Protein Modification

Caption: A general experimental workflow for protein modification.

Detailed Protocol for Cysteine Modification

Materials:

-

Purified protein with accessible cysteine residues

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

L-cysteine or Tris-HCl for quenching

-

Desalting column (e.g., PD-10)

Procedure:

-

Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines and thiols.

-

Reagent Preparation: Prepare a fresh 100 mM stock solution of this compound in DMSO or DMF.

-

Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Incubate at room temperature for 1-2 hours with gentle mixing.

-

Quenching: Quench the reaction by adding L-cysteine or Tris-HCl to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

-

Purification: Remove excess reagent and byproducts using a desalting column equilibrated with the desired storage buffer.

Mass Spectrometry Analysis for Verification

Trustworthiness through Verification: Mass spectrometry is an indispensable tool for confirming the covalent modification and identifying the specific amino acid residues that have reacted.

Procedure:

-

Sample Preparation:

-

Take an aliquot of the modified protein.

-

Denature the protein (e.g., with 8 M urea).

-

Reduce disulfide bonds (e.g., with DTT).

-

Alkylate any remaining free cysteines (e.g., with iodoacetamide) to prevent disulfide scrambling. This step is crucial to differentiate between cysteines that were modified by this compound and those that were originally present as free thiols.

-

Digest the protein into peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database.

-

Specify the mass shift corresponding to the this compound modification on potential amino acid residues (Cys, His, Lys). The mass of the modification is the mass of this compound minus the mass of HCl.[3]

-

Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

-

Conclusion: A Versatile Tool with Controllable Reactivity

This compound is a valuable reagent for the covalent modification of proteins. Its reactivity is primarily directed towards cysteine residues, with the potential to modify histidine, lysine, and the N-terminus under specific conditions. The presence of the urea moiety is anticipated to moderate the reactivity of the chloroacetyl group, offering a more controlled modification profile compared to more aggressive haloacetamides. By carefully controlling experimental parameters such as pH, temperature, and reagent concentration, researchers can achieve a high degree of specificity. The validation of modifications by mass spectrometry is a critical step to ensure the integrity and reproducibility of the experimental results. This guide provides a solid foundation for the effective and reliable use of this compound in a wide range of applications in chemical biology and drug development.

References

structural analysis of N-acyl cyclic urea compounds

An In-Depth Technical Guide to the Structural Analysis of N-Acyl Cyclic Urea Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl cyclic urea compounds represent a pivotal class of molecules in contemporary drug discovery and medicinal chemistry.[1][2] Their inherent structural features, particularly the capacity for robust hydrogen bonding, allow for potent and selective interactions with a diverse range of biological targets.[1] This guide provides a comprehensive overview of the essential analytical techniques employed for the rigorous structural elucidation and conformational analysis of these compounds. We delve into the theoretical underpinnings and practical applications of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Through detailed protocols, data interpretation strategies, and illustrative diagrams, this document aims to equip researchers with the necessary knowledge to confidently characterize N-acyl cyclic urea derivatives and accelerate their drug development programs.

Introduction: The Significance of N-Acyl Cyclic Ureas in Drug Discovery

The urea functional group is a privileged scaffold in medicinal chemistry, integral to the molecular architecture of numerous approved drugs.[2][3] Its ability to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with protein targets.[1] The incorporation of a cyclic urea moiety can impart conformational rigidity, enhancing binding affinity and selectivity.[2] Furthermore, the N-acyl group provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.

N-acyl cyclic urea derivatives have demonstrated a wide spectrum of biological activities, including roles as HIV protease inhibitors, selective NK1 antagonists, and Chk1 inhibitors.[4] Their importance extends to being key intermediates in the synthesis of pharmaceuticals and advanced polymer materials.[4][5] Given their therapeutic potential, a thorough understanding of their three-dimensional structure and conformational dynamics is paramount for rational drug design and optimization.

Foundational Analytical Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for the unambiguous characterization of N-acyl cyclic urea compounds. The primary techniques employed are X-ray crystallography for solid-state structure determination, NMR spectroscopy for elucidating structure and conformation in solution, and mass spectrometry for accurate mass determination and fragmentation analysis.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides definitive information about the precise spatial arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. This technique is invaluable for understanding the intrinsic conformational preferences of N-acyl cyclic ureas and their intermolecular interactions in the solid state.

-

Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and an initial structural model is built. This model is refined against the experimental data to obtain the final, accurate crystal structure.

The output of an X-ray diffraction experiment is a detailed three-dimensional model of the molecule. Key parameters to analyze include:

-

Conformation: The relative orientation of the acyl group and the cyclic urea ring. The planarity of the urea moiety and any puckering of the ring can be precisely determined.

-

Intramolecular Interactions: The presence of intramolecular hydrogen bonds, which can significantly influence the compound's conformation.

-

Intermolecular Interactions: Analysis of hydrogen bonding, π-π stacking, and other non-covalent interactions in the crystal lattice provides insights into how these molecules self-assemble.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution